![molecular formula C7H3Br2NO B13940292 5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
5,7-Dibromofuro[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromofuro[2,3-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with bromine atoms at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromofuro[2,3-C]pyridine typically involves the bromination of furo[2,3-C]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromofuro[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound where the bromine atoms are replaced by other functional groups. For example, reaction with an amine would yield an amino-substituted furo[2,3-C]pyridine .
Scientific Research Applications
5,7-Dibromofuro[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules
Mechanism of Action
The mechanism of action of 5,7-Dibromofuro[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can facilitate binding interactions through halogen bonding or other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[3,2-C]pyridine: Another heterocyclic compound with a fused ring system, used in anticancer research.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-C]pyridine: Similar in structure but contains a thiadiazole ring, used in aromatic nucleophilic substitution reactions.
Uniqueness
5,7-Dibromofuro[2,3-C]pyridine is unique due to the presence of both furan and pyridine rings, which confer distinct electronic properties and reactivity. The bromine atoms at specific positions also allow for targeted functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
5,7-dibromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H |
InChI Key |
DOISPYZJXXDXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
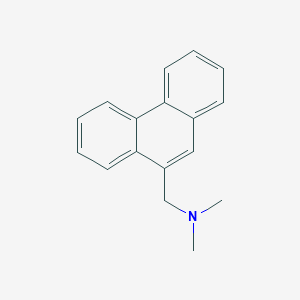
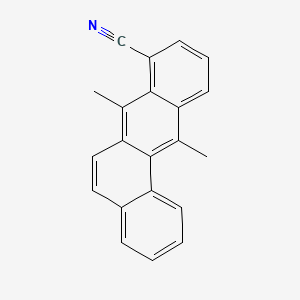
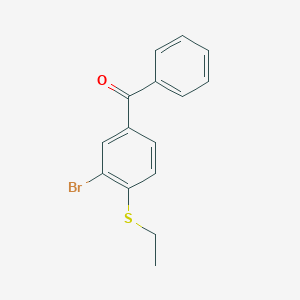
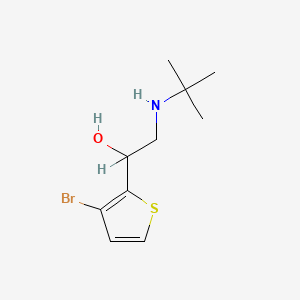

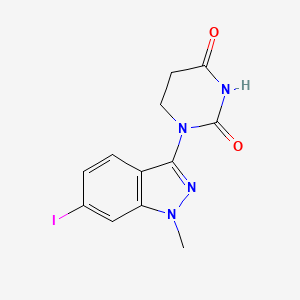
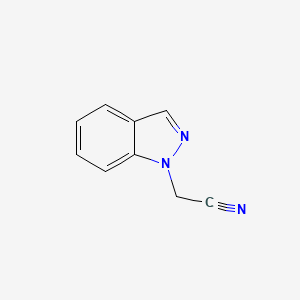

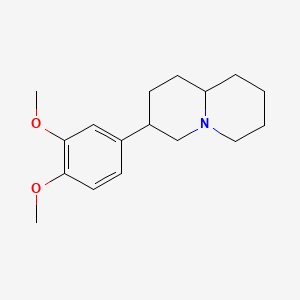



![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
